Fenthion Sulfone-d6
Description
Properties
Molecular Formula |
C₁₀H₉D₆O₅PS₂ |
|---|---|
Molecular Weight |
316.36 |
Synonyms |
Phosphorothioic Acid O,O-(Dimethyl-d6) O-[3-Methyl-4-(methylsulfonyl)phenyl]ester; Phosphorothioic Acid O,O-(Dimethyl-d6) O-[4-(Methylsulfonyl)-m-tolyl]ester; |
Origin of Product |
United States |
Comparison with Similar Compounds
Fenthion Sulfone-d6 belongs to a group of fenthion-derived metabolites, including fenthion sulfone , fenthion sulfoxide , fenthion oxon , fenthion oxon sulfone , and fenthion oxon sulfoxide . Below is a detailed comparison of their structural, analytical, and toxicological properties.
Structural Characteristics
| Compound | Key Structural Features | Molecular Weight | Oxidation State of Sulfur | Phosphorus Group |
|---|---|---|---|---|
| This compound | Deuterated methyl groups (O,O-dimethyl-d$6$), sulfone (S=O$2$) | 316.36 | +6 | P=S (thiono) |
| Fenthion Sulfone | Sulfone (S=O$_2$) | 310.33 | +6 | P=S (thiono) |
| Fenthion Sulfoxide | Sulfoxide (S=O) | 294.30 | +4 | P=S (thiono) |
| Fenthion Oxon | Oxon (P=O replaces P=S) | 278.28 | +4 | P=O (oxon) |
| Fenthion Oxon Sulfone | Oxon (P=O) + sulfone (S=O$_2$) | 326.29 | +6 | P=O (oxon) |
| Fenthion Oxon Sulfoxide | Oxon (P=O) + sulfoxide (S=O) | 310.26 | +4 | P=O (oxon) |
Key Observations :
- Oxidation Progression: Fenthion undergoes sequential oxidation: sulfoxide (S=O) → sulfone (S=O$_2$) and thiono (P=S) → oxon (P=O) .
- Deuteration : this compound differs from fenthion sulfone by six deuterium atoms in the methyl groups, reducing isotopic interference in MS analysis .
Analytical Behavior
2.2.1. Chromatographic Separation
Despite structural similarities, these compounds are distinguishable via UHPLC-MS/MS due to differences in retention times and adduct formation:
- Retention Times : Fenthion oxon sulfone (5.2 min) and fenthion oxon sulfoxide (4.8 min) exhibit distinct elution profiles despite shared product ions .
- Adduct Formation : Fenthion sulfone forms ammonium ([M+NH$_4$]$^+$) and sodium ([M+Na]$^+$) adducts, while fenthion sulfoxide primarily generates sodium adducts .
2.2.2. Sensitivity and Selectivity
- Matrix Effects : All metabolites show signal suppression (20–60%) in produce matrices, necessitating matrix-matched calibration .
- Quantification: this compound improves accuracy by normalizing recovery variations (e.g., fenthion sulfone recovery: 83.2–116.2% vs. deuterated analog’s stable response) .
Toxicity Profile
| Compound | Acute Oral LD$_{50}$ (Male Rats, mg/kg) | Toxicity Mechanism |
|---|---|---|
| This compound | Not applicable (internal standard) | Non-toxic; used for analytical normalization |
| Fenthion | 220 | Acetylcholinesterase inhibition |
| Fenthion Sulfone | 220 | Retains parent compound’s toxicity |
| Fenthion Oxon Sulfone | 50 | Enhanced inhibition due to P=O group |
| Fenthion Oxon Sulfoxide | 30 | Highest toxicity among metabolites |
Key Observations :
- Oxon Derivatives : Oxon sulfone and sulfoxide are 4–7× more toxic than fenthion due to the P=O group, which increases acetylcholinesterase binding affinity .
- Environmental Prevalence : Sulfone and sulfoxide dominate in plants, while oxon forms are rare but highly toxic .
Stability and Environmental Fate
- Photodegradation: Fenthion degrades to sulfoxide and sulfone within 1–3 days under sunlight, with further breakdown to non-insecticidal compounds .
- Thermal Stability : Heating fenthion yields the S-methyl isomer, whereas sulfone/sulfoxide derivatives persist longer in aerobic conditions .
- Role of this compound : Its deuterated structure mimics fenthion sulfone’s stability, making it ideal for tracking degradation kinetics .
Preparation Methods
Deuterium Exchange via Alkali-Catalyzed Reactions
A patented method for synthesizing deuterated dimethyl sulfoxide (DMSO-d6) provides a template for this compound preparation. By substituting dimethyl sulfoxide with fenthion sulfone, the reaction employs heavy water (D₂O) and alkali catalysts (e.g., NaOH) under controlled conditions:
-
Reaction Setup :
-
Fenthion sulfone (400 g) is dissolved in D₂O (2 L) with NaOH (8 g).
-
The mixture is heated to 90–95°C for 2–3 hours to facilitate H/D exchange.
-
Temperature is elevated to 130–150°C to remove residual , forcing equilibrium toward deuterium incorporation.
-
-
Cyclic Deuteration :
Solvent-Mediated Deuteration
Alternative approaches use deuterated solvents (e.g., CD₃OD) to replace hydrogen atoms. Key steps include:
-
Reflux Conditions : Fenthion sulfone is refluxed in CD₃OD at 80°C for 24–48 hours.
-
Acid Catalysis : Addition of DCl or D₂SO₄ accelerates proton-deuteron exchange at acidic sites (e.g., −OH groups).
Optimization of Reaction Parameters
Temperature and Pressure Effects
Elevated temperatures (90–150°C ) enhance reaction kinetics but risk thermal decomposition. Optimal yields (85–98%) are achieved at 95°C under atmospheric pressure.
Solvent Selection
Polar aprotic solvents (e.g., DMF-d7, DMSO-d6) improve deuteration efficiency by stabilizing intermediate ions. Nonpolar solvents (e.g., C₆D₆) reduce side reactions but slow H/D exchange.
Catalyst Loading
NaOH concentrations of 2–4 wt% balance catalytic activity and side-product formation. Excess alkali (>5 wt%) degrades the phosphorothioate group, reducing yields by 15–30%.
Purification and Isolation Techniques
Vacuum Distillation
Post-reaction mixtures undergo reduced-pressure distillation to isolate this compound:
| Parameter | Value |
|---|---|
| Pressure | 1.4 kPa |
| Temperature | 100–110°C |
| Yield | 85–98% |
This step removes non-deuterated impurities and residual D₂O.
Low-Temperature Recrystallization
Crude product is recrystallized at 17°C using ethyl acetate-d8 or hexane-d14. This step elevates deuteration purity from 99.2% to >99.8%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Absence of peaks at δ 3.5–3.7 ppm confirms methoxy group deuteration.
-
³¹P NMR : Single peak at δ 55 ppm verifies phosphorothioate integrity.
Q & A
Q. What are the key physicochemical properties of Fenthion Sulfone-d6 that researchers must consider during experimental design?
this compound (C₁₀H₉D₆O₄PS₂, MW 300.36) is a deuterated compound used as an internal standard in analytical workflows. Key properties include its solid state (gray-white appearance) and stability under standard laboratory conditions. Researchers should note the lack of available data on melting point, boiling point, and flammability, necessitating empirical validation for specific experimental setups. Safety protocols require using nitrile/fluoro rubber gloves, eye protection, and avoiding inhalation or skin contact due to acute toxicity risks .
Q. How should this compound be handled to ensure analytical accuracy and reproducibility?
Methodological steps include:
- Storage : Locked containers at room temperature, shielded from moisture.
- Sample Preparation : Use deuterated solvents to minimize isotopic exchange.
- Contamination Control : Dedicate glassware for isotopic standards and validate cleaning protocols via blank runs.
- Safety : Follow acute toxicity guidelines (e.g., immediate medical consultation if ingested) .
Q. What analytical techniques are most suitable for quantifying this compound in environmental or biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard. Key steps:
- Column Selection : Use C18 columns for retention of polar metabolites.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Quantification : Compare deuterated/internal standard peak areas against calibration curves. Validate methods using certified reference materials to address matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in existing solubility data for this compound and its parent compounds?
Discrepancies in solubility values (e.g., fenthion’s reported 55 ppm vs. validated 4.2 ppm ) highlight the need for rigorous testing. Steps:
- Replicate Conditions : Use freshly boiled/cooled water and controlled pH.
- Validation : Cross-check with independent methods (e.g., gravimetric analysis or UV-spectroscopy).
- Documentation : Report solvent purity, temperature, and agitation methods to enable reproducibility.
Q. What metabolic pathways of this compound should be prioritized in ecotoxicological studies?
Focus on sulfoxidation and desulfuration pathways, as observed in rainbow trout (Oncorhynchus mykiss) exposed to hypersaline environments. Key considerations:
- Enzyme Activity : Test NADPH-dependent/independent pathways in hepatic and gill microsomes.
- Stereoselectivity : Monitor enantiomeric ratios (e.g., 65% S-fenthion sulfoxide vs. 35% R-fenthion sulfoxide ).
- Environmental Relevance : Simulate field conditions (e.g., salinity gradients) to assess bioaccumulation.
Q. How can researchers design experiments to evaluate the environmental persistence of this compound?
- Half-Life Studies : Use soil/water microcosms under varying pH and UV exposure.
- Degradation Products : Employ high-resolution mass spectrometry (HRMS) to identify sulfone and oxon derivatives.
- Comparative Analysis : Contrast degradation kinetics with non-deuterated analogs to assess isotopic effects .
Q. What methodological challenges arise when studying stereoselective metabolism of this compound in vivo?
Challenges include:
- Chiral Separation : Use chiral columns or derivatization agents for LC-MS.
- Enantiomer Stability : Validate storage conditions to prevent racemization.
- Biological Variability : Account for interspecies differences in cytochrome P450 isoforms .
Q. How should researchers validate this compound as an internal standard in complex biological matrices?
Q. What role does this compound play in isotope dilution mass spectrometry (IDMS) for pesticide residue analysis?
It corrects for analyte loss during extraction and ionization variability. Best practices:
Q. How can researchers address gaps in chronic toxicity data for this compound?
- Long-Term Exposure Models : Use in vitro hepatocyte cultures or zebrafish embryos for sublethal endpoint tracking (e.g., oxidative stress biomarkers).
- Dose-Response Curves : Integrate transcriptomic data (RNA-seq) to identify threshold effects.
- Comparative Toxicology : Cross-reference with non-deuterated fenthion to isolate isotopic impacts .
Methodological Recommendations
- Data Contradictions : Replicate experiments under standardized conditions and publish negative results to clarify literature inconsistencies .
- Experimental Design : Align research questions with measurable endpoints (e.g., enzymatic activity, degradation rates) to ensure actionable outcomes .
- Safety Compliance : Adopt ISO-compliant PPE and waste disposal protocols to mitigate acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
